![molecular formula C18H15ClN2OS B5768729 3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone CAS No. 1043-00-1](/img/structure/B5768729.png)
3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
Quinazolinone derivatives, including those with chlorophenyl and methylthio substituents, are typically synthesized through multi-step chemical processes. Starting materials such as chlorosubstituted anthranilic acids and acetic anhydride are commonly used, with intermediate products such as chlorosubstituted 2-methyl-4H-3,1-benzoxazin-4-ones leading to the final quinazolinone derivatives (Párkányi & Schmidt, 2000).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized by various spectroscopic methods such as mass spectrometry, ultraviolet, infrared, and NMR spectroscopy. These methods confirm the structure of the synthesized compounds and provide detailed information on the molecular framework and substituent positions (Párkányi & Schmidt, 2000).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including lithiation, where the compound can react with different electrophiles to yield 2-substituted derivatives. These reactions are crucial for modifying the compound's chemical structure to enhance its biological activity or to study its chemical properties (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as melting points and solubility, are essential for determining their suitability for various applications. These properties are influenced by the compound's molecular structure and substituents (Párkányi & Schmidt, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of quinazolinone derivatives, are crucial for their biological activity and pharmacological profile. Understanding these properties helps in the design and development of new compounds with desired activities (Smith et al., 1996).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12(2)11-23-18-20-16-6-4-3-5-15(16)17(22)21(18)14-9-7-13(19)8-10-14/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCDTAYCRYDIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one | |
CAS RN |
1043-00-1 |
Source
|
Record name | 3-(4-CHLOROPHENYL)-2-((2-METHYL-2-PROPENYL)THIO)-4(3H)-QUINAZOLINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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